2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate
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Overview
Description
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate is a complex organic compound with the molecular formula C18H22N2O7S2. This compound is known for its unique structure, which includes a benzenediazonium group, diethoxy groups, and a sulfanyl group attached to a methylphenyl ring. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate typically involves the reaction of 2,5-diethoxyaniline with 4-methylthiophenol in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt. The resulting product is then treated with formaldehyde and hydrogen sulfate to form the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium hydroxide are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halides or hydroxides.
Scientific Research Applications
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,5-Diethoxy-4-tolylmercaptobenzenediazonium bisulfate: Similar structure but lacks the formaldehyde component.
2,5-Diethoxy-4-(4-methylphenyl)thiobenzenediazonium chloride: Similar structure but with a chloride counterion instead of hydrogen sulfate.
Uniqueness
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of formaldehyde and hydrogen sulfate enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
68201-93-4 |
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Molecular Formula |
C18H22N2O7S2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate |
InChI |
InChI=1S/C17H19N2O2S.CH2O.H2O4S/c1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;1-2;1-5(2,3)4/h6-11H,4-5H2,1-3H3;1H2;(H2,1,2,3,4)/q+1;;/p-1 |
InChI Key |
VSBVKRYHKCYUOY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.C=O.OS(=O)(=O)[O-] |
Related CAS |
68201-93-4 |
Origin of Product |
United States |
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